5-Quinoxalinol, 6-chloro-
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Overview
Description
6-Chloroquinoxalin-5-ol is a nitrogen-containing heterocyclic compound with the molecular formula C8H5ClN2O. It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the quinoxaline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Chloroquinoxalin-5-ol can be synthesized through various methods. One common approach involves the cyclo-condensation of benzyl derivatives with o-phenylenediamine. Another method includes nucleophilic replacement reactions to obtain 2,3-disubstituted quinoxalines .
Industrial Production Methods: Industrial production of 6-Chloroquinoxalin-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoxalin-5-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with different nucleophiles, leading to the formation of various substituted quinoxaline derivatives.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, leading to different quinoxaline derivatives with varied properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include phenols and heteroaryl chlorides, often using potassium carbonate as a base and N,N-dimethylformamide as a solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
6-Chloroquinoxalin-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloroquinoxalin-5-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- 6-Chloroquinoxalin-2-ol
- 2,6-Dichloroquinoxaline
- 6-Chloro-2-phenoxyquinoxaline
Comparison: 6-Chloroquinoxalin-5-ol is unique due to the specific positioning of the chlorine and hydroxyl groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be used in more diverse applications .
Properties
CAS No. |
62163-11-5 |
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Molecular Formula |
C8H5ClN2O |
Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(8(5)12)11-4-3-10-6/h1-4,12H |
InChI Key |
SOFISYHHTUDNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1Cl)O |
Origin of Product |
United States |
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